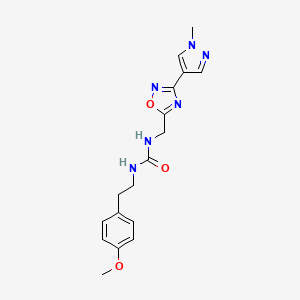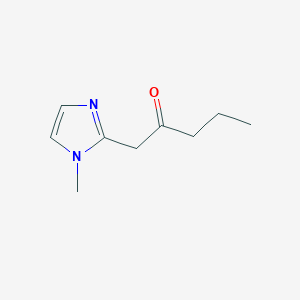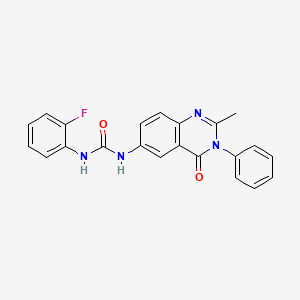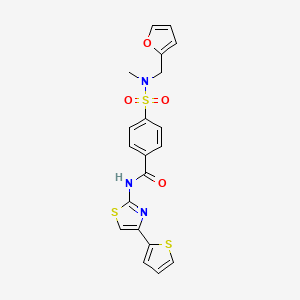
1-(4-methoxyphenethyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxyphenethyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C17H20N6O3 and its molecular weight is 356.386. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxyphenethyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxyphenethyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogel Formation and Physical Property Tuning
Urea derivatives have been explored for their ability to form hydrogels in acidic conditions. The physical properties of these hydrogels, such as morphology and rheology, can be tuned by varying the identity of the anion present. This finding has implications for designing materials with specific mechanical properties for various applications, including biomedical engineering and drug delivery systems (Lloyd & Steed, 2011).
Crystallography and Tautomerism
Research on NH-pyrazoles has provided insights into their structural properties, demonstrating that compounds with a phenol residue can crystallize in unique patterns stabilized by hydrogen bonding. This has applications in materials science for designing compounds with specific crystal structures for use in electronics, photonics, and catalysis (Cornago et al., 2009).
Antidiabetic Activity
Oxadiazole derivatives have been synthesized and evaluated for their antidiabetic activity, showcasing the potential of these compounds in pharmaceutical research for developing new treatments for diabetes (Lalpara et al., 2021).
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-23-11-13(9-20-23)16-21-15(26-22-16)10-19-17(24)18-8-7-12-3-5-14(25-2)6-4-12/h3-6,9,11H,7-8,10H2,1-2H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDAMEXIYKQHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B2433057.png)


![(E)-3-(4-butoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2433060.png)
![4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2433061.png)
![1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2433062.png)
![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2433063.png)
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2433064.png)
![N-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2433067.png)
![5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile](/img/structure/B2433068.png)


![3-butyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2433074.png)